molecular formula C10H9FO B1316269 6-Fluoro-1-tetralone CAS No. 703-67-3

6-Fluoro-1-tetralone

Cat. No. B1316269
CAS RN: 703-67-3
M. Wt: 164.18 g/mol
InChI Key: NJYZZEHPEKDFEK-UHFFFAOYSA-N
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Description

6-Fluoro-1-tetralone, also known by its IUPAC name 6-fluoro-3,4-dihydro-1(2H)-naphthalenone, is a chemical compound with the molecular formula C10H9FO. It is a colorless or white to pale-brown solid or liquid . This compound belongs to the class of naphthalenone derivatives.


Molecular Structure Analysis

The molecular structure of 6-Fluoro-1-tetralone consists of a naphthalene ring system with a fluorine atom attached at the 6-position. The compound exists as a bicyclic structure with a carbonyl group (C=O) in the ring .


Physical And Chemical Properties Analysis

  • Appearance : Colorless or white to pale-brown solid or liquid

Scientific Research Applications

Inhibitory Effects on Reactive Oxygen Species Production

  • Research Context: A study by Katila et al. (2019) explored the inhibitory effects of halogenated 1-tetralone derivatives, including 6-amino-1-tetralone, on reactive oxygen species (ROS) production in macrophages. The introduction of an amino moiety into the 1-tetralone structure significantly increased inhibitory potency.

Biotransformation in Electrochemical Bioreactors

  • Research Context: Shin et al. (2001) evaluated the biotransformation of 6-bromo-2-tetralone to 6-bromo-2-tetralol in an electrochemical bioreactor using yeast cells. The study, as detailed in Applied Microbiology and Biotechnology, found that substrate concentration, biomass, and electric potential significantly affected the biotransformation rates and product formation.

Anti-Proliferative Effects on Cancer Cell Lines

  • Research Context: Research by de Souza et al. (2021) synthesized α-aryl-α-tetralones and α-fluoro-α-aryl-α-tetralones, evaluating their in vitro anti-proliferative effects against human breast cancer and leukemia cell lines. Some compounds showed promising results, particularly against drug-resistant cancer cells.

Enzyme Engineering for Chiral Synthesis

  • Research Context: Li et al. (2021) conducted a study, published in ChemCatChem, on engineering a carbonyl reductase enzyme for improved catalytic performance towards α-tetralone, including halogenated α-tetralones. This research is significant for chiral synthesis applications.

Regiospecific Fluorofunctionalization of Ketones

  • Research Context: Stavber et al. (2002) presented a method for direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones, including 1-tetralone derivatives. This process, as reported in Synthesis, enables the transformation of these derivatives into corresponding α-fluoro derivatives.

Intermediate Synthesis for Receptor Antagonists

  • Research Context: A study by Teng Da-wei (2013) in "Chemistry & Bioengineering" discussed the synthesis of 6-Iodo-1-tetralone as an important intermediate for the synthesis of 5-HT6 receptor antagonists.

Electrophilic Fluorination Agents

  • Research Context: Cahard et al. (2000) developed enantiopure N-fluoro quaternary ammonium salts of cinchona alkaloids as electrophilic fluorinating agents, which exhibited asymmetric induction on fluorination of enolates and silyl enol ethers of 2-methyl-1-tetralone. This research is described in Organic letters.

Antimicrobial Activity

  • Research Context: Abdel-Wahab et al. (2014) synthesized a series of 3-(4-fluorophenyl)-benzo[ g ]indazoles derivatives, including reactions with α-tetralone, and evaluated their antimicrobial activity. The details of this research can be found in European Chemical Bulletin.

Antipsychotic Potential

  • Research Context: Carro et al. (2014) synthesized α-tetralone and α-tetralol derivatives and evaluated their binding affinities for dopamine and serotonin receptors. These derivatives, including 6-fluorobenzo[d]isoxazol, showed potential as antipsychotic agents, as reported in European journal of medicinal chemistry.

Safety And Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P273 (Avoid release to the environment), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYZZEHPEKDFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565336
Record name 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1-tetralone

CAS RN

703-67-3
Record name 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Crude 4-(3-fluorophenyl)butyric acid (8.83 kg) was added to concentrated sulfuric acid (30 kg) in a chemical reactor at a rate such that the pot temperature stayed between 40° C. and 60° C. (jacket heating was not necessary). The reaction was stirred at 45° C. for 3 hours and reaction completion was confirmed by LC. The reaction mixture was cooled and quenched with water (16 L), and then extracted with 35% THF in methylene chloride (25.8 kg). The organic layer was separated and washed with water (16 L), saturated aqueous NaHCO3 (16.9 kg) and then a mixture of water (16.1-kg)/brine (4.7-kg). The organic later was concentrated under vacuum and re-stripped with the aid of hexane to remove water and afford 6-fluoro-3,4-dihydro-2H-naphthalen-1-one as an oil (5.88 kg): MS (M+1)=165; H1 NMR (300 MHz): δ ppm (CDCl3): 2.14 (2H, m, J=6.03, 5.75 Hz), 2.64 (2H, dd, J=6.03, 5.75 Hz); 2.94 (2H, t, J=6.03), 6.9-7.0 (2H, m, J=2.26, 2.64, 6.03 Hz), 8.02-8.07 (1H, dd, J=6.03).
Quantity
8.83 kg
Type
reactant
Reaction Step One
Quantity
30 kg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-(3-fluorophenyl)butanoic acid (10 g) and polyphosphoric acid (100 g) was heated to 70° C. with stirring for 2 h. The reaction mixture was cooled and water was carefully added (400 cm3). The aqueous mixture was extracted with diethyl ether (3×75 cm3) and the combined extracts were washed sequentially with aqueous potassium hydroxide solution (1 M, 75 cm3), water (75 cm3) and saturated aqueous sodium chloride solution (75 cm3). The combined organic extracts were dried (Na2SO4), and the solvent was distilled off under reduced pressure. The crude product (6.58 g) was purified by column chromatography [silica, eluting with petroleum ether (b. p. 40-60° C.)-ethyl acetate (20:1)] to afford the title compound (6.36 g).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
F Berardi, S Ferorelli, NA Colabufo, M Leopoldo… - Bioorganic & medicinal …, 2001 - Elsevier
… For the synthesis of fluorinated compounds 48 and 49, the starting product 6-fluoro-1-tetralone (10c) was prepared following a known synthetic pathways. The compounds SA 4503 [1-(3,…
Number of citations: 61 www.sciencedirect.com
W Adcock, J Alste, SQA Rizvi… - Journal of the American …, 1976 - ACS Publications
… 7-Methyl-1-tetralone (23 g) was converted to the amine via the oxime (mp 92-93C) according to the method outlined above for 6-fluoro-1-tetralone.l-Amino-7methylnaphthalene …
Number of citations: 54 pubs.acs.org
J Herbert Hall, JY Chien, JM Kauffman… - Journal of …, 1992 - Wiley Online Library
A number of 5‐aryl‐2‐(4‐pyridyl)oxazoles, a 2‐aryl‐5‐(4‐pyridyl)oxazole, the related oxadiazole and furan, several 2‐(4‐pyridyl)cycloalkano[d]oxazoles, and many of their quaternary …
Number of citations: 50 onlinelibrary.wiley.com
NL Allinger, ES Jones - The Journal of Organic Chemistry, 1965 - ACS Publications
A series of compounds (II, X= H, F, NH2, OH, or COOH with= 5-8) have been studied with respect to pK values and nmr(for X= F) and ultraviolet spectra. Earlier conclusions regarding …
Number of citations: 14 pubs.acs.org
W Adcock, BD Gupta, W Kitching, D Doddrell - Journal of Organometallic …, 1975 - Elsevier
A number of model benzyl-organometallic systems have been synthesized and characterised, and their proton-decoupled natural-abundance 13 C NMR spectra measured and …
Number of citations: 35 www.sciencedirect.com
VN Belov, VY Dudkin, EA Urusova, GL Starova… - Russian Journal of …, 2007 - Springer
… yield (a) 6.8 g of the starting compound (VII) and (b) 1.26 g (5.6% per starting compound that entered into reaction) of 7-methoxy-6-fluoro-1-tetralone (IX); mp 88–90ë; literature data [45] …
Number of citations: 15 link.springer.com
A Victor, YB Basavaraju - Indian Journal of Heterocyclic Chemistry, 2013
Number of citations: 1

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